molecular formula C24H21N3O2S B302862 2-[(3-methylbenzyl)sulfanyl]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide

2-[(3-methylbenzyl)sulfanyl]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide

Cat. No. B302862
M. Wt: 415.5 g/mol
InChI Key: SAOPMMJCOVTXCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-methylbenzyl)sulfanyl]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide is a chemical compound with potential applications in scientific research. This compound is of particular interest due to its unique structure and potential biological activity. In

Mechanism of Action

The mechanism of action of 2-[(3-methylbenzyl)sulfanyl]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. Additionally, this compound may act by inducing apoptosis in tumor cells.
Biochemical and Physiological Effects:
2-[(3-methylbenzyl)sulfanyl]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide has been shown to have potential anti-inflammatory and analgesic effects. This compound has also been shown to have potential antitumor effects. Additionally, this compound has been shown to have potential as a fluorescent probe for the detection of zinc ions.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(3-methylbenzyl)sulfanyl]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide in lab experiments is its potential biological activity. This compound has been shown to have potential anti-inflammatory and analgesic activity, potential antitumor activity, and potential as a fluorescent probe for the detection of zinc ions. However, a limitation of using this compound in lab experiments is that its mechanism of action is not fully understood.

Future Directions

There are several future directions for research on 2-[(3-methylbenzyl)sulfanyl]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide. One direction could be to further investigate its potential anti-inflammatory and analgesic activity. Another direction could be to further investigate its potential antitumor activity. Additionally, further research could be done to fully understand the mechanism of action of this compound. Finally, research could be done to explore other potential applications of this compound, such as its potential as a fluorescent probe for the detection of other metal ions.

Synthesis Methods

2-[(3-methylbenzyl)sulfanyl]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide can be synthesized using a multi-step process. The first step involves the reaction of 3-methylbenzyl chloride with sodium sulfide to form 3-methylbenzyl sulfide. The second step involves the reaction of 4-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline with ethyl chloroacetate to form N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide. The final step involves the reaction of 3-methylbenzyl sulfide with N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide to form 2-[(3-methylbenzyl)sulfanyl]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide.

Scientific Research Applications

2-[(3-methylbenzyl)sulfanyl]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide has potential applications in scientific research due to its potential biological activity. This compound has been shown to have potential anti-inflammatory and analgesic activity. It has also been shown to have potential antitumor activity. Additionally, this compound has been shown to have potential as a fluorescent probe for the detection of zinc ions.

properties

Product Name

2-[(3-methylbenzyl)sulfanyl]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide

Molecular Formula

C24H21N3O2S

Molecular Weight

415.5 g/mol

IUPAC Name

2-[(3-methylphenyl)methylsulfanyl]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide

InChI

InChI=1S/C24H21N3O2S/c1-17-6-5-7-18(14-17)15-30-16-22(28)25-21-12-10-20(11-13-21)24-27-26-23(29-24)19-8-3-2-4-9-19/h2-14H,15-16H2,1H3,(H,25,28)

InChI Key

SAOPMMJCOVTXCS-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)CSCC(=O)NC2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CC=C4

Canonical SMILES

CC1=CC(=CC=C1)CSCC(=O)NC2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CC=C4

Origin of Product

United States

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